Antifungal protein S
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ATFTVINKCQYTVWAAAVPAGGGQKLDAGQTWSIXXP |
Origin of Product |
United States |
Structural Biology and Classification of Antifungal Proteins
Phylogenetic Diversity and Family Classification
Antifungal proteins are found across multiple biological kingdoms, including in plants, fungi, insects, and mammals. nih.govmdpi.com In plants, they are often categorized as Pathogenesis-Related (PR) proteins, which are grouped into 17 families based on their functions and properties. mdpi.com Notable families with antifungal members include PR-1, PR-2 (β-glucanases), PR-3 (chitinases), PR-4 (chitin-binding proteins), and PR-5 (thaumatin-like proteins). nih.govasm.org
A significant focus of research has been on the small, cysteine-rich AFPs secreted by filamentous fungi, particularly those from the phylum Ascomycota. mdpi.comtandfonline.com Phylogenetic analyses of these fungal AFPs have led to their classification into distinct groups or clades. frontiersin.orgmdpi.com Based on amino acid similarity, at least three major groups have been identified:
The Penicillium chrysogenum antifungal protein (PAF) clade. mdpi.com
The "bubble-protein" (BP) clade. mdpi.com
The Neosartorya fischeri antifungal protein 2 (NFAP2) clade. mdpi.com
Some analyses further distinguish the Aspergillus giganteus antifungal protein (AFP) clade from the PAF clade. frontiersin.org Fungi can produce multiple AFPs from different clades; for instance, P. chrysogenum produces proteins belonging to both the PAF and BP clades. frontiersin.org
Table 1: Phylogenetic Classification of Antifungal Proteins from Fungi
| Clade/Group | Example Protein(s) | Producing Organism(s) |
|---|---|---|
| PAF clade | PAF, PAFB, NFAP, PeAfpA | Penicillium chrysogenum, Neosartorya fischeri, Penicillium expansum |
| AFP clade | AgAFP | Aspergillus giganteus |
| Bubble Protein (BP) clade | BP, PAFC, PeAfpC | Penicillium brevicompactum, P. chrysogenum, P. expansum |
| NFAP2 clade | NFAP2 | Neosartorya fischeri |
Architectural Features of Antifungal Protein Families
The structure of antifungal proteins is intrinsically linked to their function and stability. Many share common architectural motifs, even when their primary amino acid sequences diverge.
A defining characteristic of many AFPs, especially those from fungi and plants, is their high cysteine content. frontiersin.orgtandfonline.com These proteins, often small (45-60 amino acids), typically contain six to eight conserved cysteine residues that form three to four intramolecular disulfide bonds. tandfonline.comfrontiersin.org These bonds are crucial for the correct folding, structural integrity, and biological activity of the protein. mdpi.comnih.gov The disulfide bridges create a highly stable and compact structure, rendering the proteins resistant to harsh environmental conditions such as extreme pH, high temperatures, and proteolytic degradation. mdpi.comfrontiersin.org
The connectivity pattern of these disulfide bonds is a key structural feature. Specific patterns have been identified through methods like NMR spectroscopy and chemical synthesis: mdpi.comfrontiersin.org
An abcabc pattern connects six cysteines to form three bonds, as seen in PAF, PAFB, and NFAP. mdpi.comnih.gov
An abbcac pattern is found in NFAP2. mdpi.com
An abcdabcd interlocking pattern is the most likely configuration for the eight cysteines in Aspergillus giganteus antifungal protein (AFP). mdpi.comfrontiersin.orgacs.org
An abcabdcd pattern has been identified in PAFC. frontiersin.org
The correct formation of these disulfide linkages is essential; misfolded proteins with incorrect patterns show no antifungal effect. nih.govacs.org
Beyond the common β-barrel, some AFPs possess unique structural domains that contribute to their specific functions.
Oligonucleotide/Oligosaccharide Binding (OB) Fold: The three-dimensional structure of the antifungal protein AFP from Aspergillus giganteus displays the characteristic features of an OB-fold. nih.gov This structural motif, despite a lack of significant sequence similarity to other OB-fold proteins, allows AFP to bind to nucleic acids and may be related to its antifungal mechanism. nih.gov
Chitin-Binding Domains: Some plant-derived antifungal proteins, such as class I and IV chitinases (PR-3 proteins) and PR-4 proteins, contain a chitin-binding domain similar to hevein (B150373). nih.govasm.org This domain allows the proteins to bind to chitin (B13524), a major component of fungal cell walls, which is central to their antifungal action. nih.gov
Plant-Specific Cysteine-Rich Motif (DUF26): The ginkbilobin2 (Gnk2) protein contains a plant-specific cysteine-rich motif known as DUF26. nih.govoup.com This domain functions as a mannose-binding lectin, and this carbohydrate-binding ability is linked to its antifungal properties. nih.gov
Origin and Distribution Across Biological Kingdoms
Antifungal proteins are not limited to a single kingdom but are widely distributed in nature as part of innate immune systems. researchgate.netfrontiersin.org They have been identified and characterized in plants, where they play a role in defense against phytopathogens, and in various animal species, including insects and mammals. mdpi.comfrontiersin.org Bacteria, such as those from the Streptomyces and Bacillus genera, also produce a variety of antifungal peptides and proteins. mdpi.comnih.gov However, some of the most potent and well-studied AFPs are those secreted by fungi themselves. researchgate.net
Filamentous fungi, particularly from the genera Aspergillus and Penicillium, are a rich source of secreted, small, cationic, and cysteine-rich antifungal proteins. mdpi.comfrontiersin.orgfrontiersin.org These proteins are synthesized as larger prepro-proteins. frontiersin.orgresearchgate.net The N-terminal pre-sequence acts as a signal for secretion out of the cell, while the pro-sequence is believed to keep the protein in an inactive state, possibly to protect the producing fungus from its own toxin. frontiersin.orgfrontiersin.org Following cleavage of these sequences, the mature, active protein is released into the environment. frontiersin.orgresearchgate.net These secreted proteins often exhibit a narrow but potent spectrum of activity, primarily targeting other fungi. tandfonline.com
Plant-Derived Antifungal Proteins
Plants have evolved a sophisticated innate immune system that includes the production of a wide range of antifungal proteins, often referred to as pathogenesis-related (PR) proteins. nih.govresearchgate.net These proteins are typically induced in response to pathogen attack or environmental stress. slideshare.net They are classified into several families based on their structure and function. nih.govnih.gov
Key families of plant-derived antifungal proteins include:
Pathogenesis-Related (PR) Proteins : This is a large superfamily divided into several groups. researchgate.net
PR-2 (β-1,3-glucanases) and PR-3 (Chitinases) : These enzymes directly target the fungal cell wall by hydrolyzing its main structural components, β-1,3-glucan and chitin, respectively. nih.govescholarship.org This enzymatic degradation weakens the cell wall, leading to osmotic instability and lysis. nih.govslideshare.net
PR-4 Proteins : These are chitin-binding proteins. Class I PR-4 proteins contain a chitin-binding domain similar to hevein and exhibit antifungal activity against various pathogens like Trichoderma harzianum and Fusarium culmorum. nih.govasm.org
PR-5 (Thaumatin-Like Proteins - TLPs) : Named for their similarity to the sweet-tasting protein thaumatin, TLPs possess significant antifungal properties. escholarship.org Their proposed mechanisms include membrane permeabilization and hydrolysis of β-1,3-glucans. researchgate.netescholarship.org
Plant Defensins : These are small, highly basic, cysteine-rich peptides. mdpi.com They typically cause morphological changes in fungi and inhibit growth by interacting with fungal membrane components. nih.govresearchgate.net For instance, Ace-AMP1, a defensin (B1577277) from onion seeds, has been shown to be effective against the tomato pathogen Alternaria solani. frontiersin.org
Lipid Transfer Proteins (LTPs) : These proteins can bind to and transfer lipid molecules and have been found to inhibit the growth of various fungi, possibly by disrupting the plasma membrane. mdpi.comgoogle.com
Ribosome-Inactivating Proteins (RIPs) : RIPs are potent enzymes that can depurinate ribosomal RNA, thereby halting protein synthesis in the target fungus. nih.govnih.gov
Nodule-specific Cysteine-Rich (NCR) Peptides : Found in legumes, these peptides exhibit potent antifungal activity. NCR044 from Medicago truncatula, for example, has a unique, highly dynamic structure stabilized by disulfide bonds and shows activity against pathogens like Botrytis cinerea and Fusarium species. pnas.org
Table 1: Examples of Plant-Derived Antifungal Proteins
| Protein Name | Source Organism | Protein Class | Target Fungi (Examples) |
|---|---|---|---|
| Chitinase (B1577495) | Yam (Dioscorea) | PR-3 | Powdery Mildew |
| Osmotin | Tobacco (Nicotiana tabacum) | PR-5 | Phytophthora, Fusarium solani |
| Ace-AMP1 | Onion (Allium cepa) | Defensin | Alternaria solani |
| Ee-CBP | Spindle Tree (Euonymus europaeus) | Hevein-type AFP | Alternaria brassicicola, Phoma exigua |
| WAMP-1a | Triticum kiharae | Hevein-type AFP | Bipolaris sorokiniana, Neurospora crassa |
| Snakin-1 / Snakin-2 | Potato (Solanum tuberosum) | Snakin | Botrytis cinerea, Fusarium solani |
| NCR044 | Medicago truncatula | NCR Peptide | Botrytis cinerea, Fusarium spp. |
This table is generated based on data from sources pnas.orgescholarship.orgfrontiersin.org.
Microbial Antifungal Proteins
Microorganisms, including filamentous fungi and bacteria, are also a rich source of potent antifungal proteins. These proteins often play a role in competition between different microbial species.
Fungal Antifungal Proteins: Many antifungal proteins from filamentous ascomycetes are small, cationic, cysteine-rich, and share a common structural feature: a β-barrel fold stabilized by several disulfide bonds. mdpi.comwikipedia.org Based on phylogenetic analysis, these can be categorized into distinct groups. mdpi.com
The PAF Family : Named after the Penicillium chrysogenum antifungal protein (PAF), this is a well-characterized group. mdpi.com Members include AFP from Aspergillus giganteus and PAFB, also from P. chrysogenum. mdpi.comwikipedia.org The structure of AFP from A. giganteus consists of five antiparallel beta-strands that are highly twisted, creating a compact beta-barrel stabilized by four disulfide bridges. rcsb.org These proteins are known to disrupt Ca2+ homeostasis and induce an apoptosis-like phenotype in susceptible fungi. wikipedia.org
The NFAP2 Family : This group is named for the Neosartorya fischeri antifungal protein 2. mdpi.com Like PAFs, they are cysteine-rich and have a β-strand secondary structure. mdpi.com
Other Fungal AFPs : The protein Efe-AfpA from the fungal endophyte Epichloë festucae has shown broad activity against numerous plant pathogens, in some cases exhibiting different inhibition levels compared to PAF. mdpi.com PeAfpA from Penicillium expansum is notable for its activity against the yeast Saccharomyces cerevisiae, and studies suggest it acts on the cell wall integrity pathway. nih.gov
Bacterial Antifungal Proteins: Various bacterial genera produce antifungal compounds, including proteins and peptides.
Chitinases : Bacteria such as Serratia marcescens and Streptomyces species produce chitinases that degrade fungal cell walls. nih.govjptcp.com
Iturin A : Produced by Bacillus subtilis, this is a cyclic lipopeptide that exhibits strong antifungal activity against a range of fungi, including Aspergillus and Fusarium species. frontiersin.org
Ribosome-Inactivating Proteins : Some bacteria produce RIPs that function similarly to their plant counterparts, inhibiting fungal protein synthesis. google.com
Table 2: Examples of Microbial Antifungal Proteins
| Protein Name | Source Organism | Protein Class/Type | Target Fungi (Examples) |
|---|---|---|---|
| PAF (Penicillium Antifungal Protein) | Penicillium chrysogenum | PAF family | Aspergillus flavus, Candida albicans |
| PAFB | Penicillium chrysogenum | PAF family | Toxigenic molds |
| AFP (Antifungal Protein) | Aspergillus giganteus | PAF family | Pyricularia oryzae |
| NFAP2 (Neosartorya fischeri AFP 2) | Neosartorya fischeri | NFAP2 family | Candida albicans |
| Efe-AfpA | Epichloë festucae | Fungal AFP | Clarireedia jacksonii, Ascomycete fungi |
| Iturin A | Bacillus subtilis | Cyclic Lipopeptide | Aspergillus spp., Fusarium spp. |
| Chitinase | Serratia marcescens | Enzyme | General |
This table is generated based on data from sources mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov.
Molecular and Cellular Mechanisms of Antifungal Action of Antifungal Protein S
Interaction with Fungal Cell Envelopes
The initial and critical step in the action of many antifungal proteins is their interaction with the fungal cell envelope, which comprises the cell wall and the plasma membrane. nih.gov This interaction is not merely a passive binding but an active process that perturbs the integrity and function of these essential structures.
Cell Wall Association and Integrity Perturbation
The fungal cell wall, a robust structure composed mainly of glucans, chitin (B13524), and glycoproteins, is the first barrier an antifungal protein encounters. nih.govfrontiersin.org The interaction with this wall is a crucial determinant of the protein's antifungal efficacy. asm.orgresearchgate.net Some AFPs possess enzymatic activities that directly degrade cell wall polymers; for instance, certain plant proteins have β-1,3-glucanase activity that weakens the wall by hydrolyzing structural glucans, particularly at the growing hyphal tips. asm.orgnih.gov This degradation can lead to cell lysis due to the high internal turgor pressure of fungal cells. asm.orgnih.gov
Other AFPs, while not enzymatic, interfere with the cell wall by binding to its components or inhibiting its synthesis. nih.gov The protein hevein (B150373), for example, inhibits chitin synthase, an enzyme critical for cell wall construction. nih.gov For many fungal AFPs, such as AfpB from Penicillium digitatum, the interaction appears to be mediated by mannoproteins on the cell surface, which may help concentrate the protein near the plasma membrane. asm.org This binding to cell wall components can induce cell wall stress, triggering signaling pathways within the fungus as a defense response. frontiersin.org Studies have shown that the antifungal activity of certain defensins and other proteins is lost if the cell wall's protein or glucan components are enzymatically removed, highlighting the necessity of this initial association. asm.orgnih.gov
Plasma Membrane Permeabilization and Biophysical Alterations
Following or concurrent with cell wall interaction, many antifungal proteins target the plasma membrane, altering its structure and function. nih.govresearchgate.net A primary mechanism is the induction of membrane permeabilization, which disrupts the cell's ability to maintain homeostasis. researchgate.netnih.gov This effect has been demonstrated for the antifungal protein from Aspergillus giganteus (AFP), which causes the uptake of fluorescent dyes like SYTOX Green in sensitive fungi, indicating a compromised membrane. researchgate.netnih.gov This permeabilization can occur rapidly, within minutes of exposure to the protein, and leads to the leakage of cytoplasmic contents, ultimately causing cell death. researchgate.netmicrobiologyresearch.org
The interaction is not always a non-specific disruption. The Penicillium chrysogenum Antifungal Protein (PAF), for instance, induces hyperpolarization of the plasma membrane in Aspergillus nidulans. asm.org This suggests the activation of specific ion channels, such as potassium channels, rather than the formation of random pores. asm.orgwikipedia.org This specific alteration in membrane biophysics is a more nuanced mechanism than simple lysis and points towards the involvement of sophisticated signaling events triggered by the protein. asm.org Localization experiments confirm that in sensitive fungi, these proteins accumulate at the plasma membrane, whereas in resistant fungi, their location and effect may differ. researchgate.netnih.gov
| Antifungal Protein | Fungal Species | Observed Effect on Plasma Membrane | Reference |
|---|---|---|---|
| AFP (Aspergillus giganteus) | Fusarium oxysporum, Aspergillus nidulans | Membrane permeabilization, uptake of SYTOX Green dye. | researchgate.netnih.gov |
| Zeamatin (Zea mays) | Candida albicans, Neurospora crassa | Rapid release of cytoplasmic material, hyphal rupture. | microbiologyresearch.org |
| PAF (Penicillium chrysogenum) | Aspergillus nidulans | Hyperpolarization of the plasma membrane, increased K+ efflux. | asm.org |
| Thaumatin-like proteins (TLPs) | General | Affect membrane permeability. | acs.org |
Mechanisms of Antifungal Protein Internalization by Fungal Cells (e.g., Endocytosis)
For many antifungal proteins, their activity is not limited to the cell surface; they are actively internalized by the fungal cell to reach intracellular targets. asm.orgacs.org This uptake is often an energy-dependent process, suggesting a mechanism like endocytosis rather than simple diffusion across a damaged membrane. frontiersin.orgasm.org Evidence shows that the internalization of proteins like PAF and AfpB occurs in metabolically active cells, such as germinating conidia and hyphae, but not in dormant spores, and can be blocked by inhibitors of cellular metabolism. frontiersin.orgasm.org
The ability to be internalized is strongly correlated with cytotoxic activity. asm.org Once inside, the proteins can follow specific trafficking pathways. For example, PAF proteins have been observed to initially localize in vacuoles before being released into the cytoplasm of yeast cells. frontiersin.org This active uptake and subsequent intracellular localization allow the protein to interfere with a wider range of cellular processes, distinguishing their action from molecules that only cause membrane disruption. asm.orgacs.org
Intracellular Targets and Signal Transduction Modulation
Once inside the fungal cell, antifungal proteins can modulate various signaling pathways and disrupt essential homeostatic processes, leading to a cascade of events that culminates in cell death. frontiersin.org
Disruption of Cellular Homeostasis (e.g., Calcium Signaling)
A key intracellular mechanism for several well-studied antifungal proteins is the disruption of calcium (Ca²⁺) homeostasis. nih.govplos.org Calcium is a critical second messenger in fungi, regulating processes like polar growth and stress responses. plos.orgasm.org The antifungal protein PAF from Penicillium chrysogenum has been shown to cause a rapid and sustained increase in the cytosolic free calcium concentration ([Ca²⁺]c) in sensitive fungi like Neurospora crassa. nih.govplos.orgresearchgate.net This elevation is primarily due to an influx of extracellular calcium. nih.govplos.org
This disruption of Ca²⁺ signaling is a central element of PAF's toxicity; supplementing the growth medium with high concentrations of calcium can counteract the protein's antifungal effect. nih.govplos.org Other AFPs, such as AFPNN5353 from Aspergillus giganteus, also appear to function by inducing a rapid influx of extracellular calcium. frontiersin.orgasm.org The perturbation of calcium signaling interferes with normal cellular functions and can trigger downstream events, including other stress responses and programmed cell death pathways. frontiersin.orgnih.gov
| Antifungal Protein | Fungal Species | Effect on Calcium Homeostasis | Reference |
|---|---|---|---|
| PAF (Penicillium chrysogenum) | Neurospora crassa, Aspergillus niger | Significant increase in cytosolic free Ca²⁺ via influx of extracellular Ca²⁺. | nih.govplos.orgresearchgate.net |
| AFPNN5353 (Aspergillus giganteus) | Aspergillus niger | Induces rapid influx of extracellular Ca²⁺. | frontiersin.orgasm.org |
| Plant Defensins | General | Perturbation of fungal [Ca²⁺]c homeostasis is a common mechanism. | plos.org |
Induction of Oxidative Stress and Reactive Oxygen Species Generation
Another significant intracellular effect of antifungal proteins is the induction of oxidative stress through the generation of reactive oxygen species (ROS). asm.orgmdpi.com ROS are highly reactive molecules that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids. asm.org
Activation of Apoptosis-Like Pathways in Fungi
Antifungal Protein S can trigger a cascade of events within fungal cells that mirrors apoptosis, a form of programmed cell death (PCD). This process is an active mechanism involving the fungus's own cellular machinery, ultimately leading to its demise. The induction of PCD is considered a common mode of action for numerous antifungal agents. jmb.or.kr Natural antifungal proteins, such as PAF produced by Penicillium chrysogenum, are known to induce an apoptosis-like phenotype in susceptible fungi. nih.govexeter.ac.uk
Key indicators of this apoptotic-like process include the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, a phenomenon detectable through Annexin V staining. nih.gov Further evidence comes from the fragmentation of fungal DNA, which can be identified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. nih.gov The initiation of these apoptotic events can be linked to signaling pathways within the fungus. For instance, G-protein signaling has been implicated in the induction of apoptosis by the antifungal protein PAF. nih.govexeter.ac.uk Fungal apoptosis can be triggered through various routes, including mitochondrial, endoplasmic reticulum, and death receptor pathways, which involve a range of apoptosis-related proteins like apoptosis-inducing factor (AIF) and metacaspases. mdpi.com
Interference with Fungal Macromolecule Biosynthesis
A primary strategy employed by this compound is the disruption of essential biosynthetic pathways required for fungal growth and proliferation. chapman.edu This interference can target the synthesis of macromolecules such as nucleic acids and proteins. chapman.edunih.gov
The mechanisms of action for antifungal proteins are diverse and can include the direct inhibition of DNA synthesis, which ultimately halts fungal growth and leads to cell death. asm.orgresearchgate.netasm.org The disruption of nucleic acid synthesis is a critical step that can precede and contribute to the induction of apoptosis. mdpi.com For example, some antifungal compounds, such as 5-fluorocytosine, function specifically by inhibiting the synthesis of macromolecules. nih.govscielo.br While not a protein, its mechanism highlights the importance of this target. In other instances, the inhibition of fungal RNA synthesis has been shown to be an effective antifungal strategy. nih.gov The antibacterial agent rifabutin, when given intracellular access by a membrane-active agent like amphotericin B, can inhibit fungal RNA synthesis, which in turn leads to a downstream inhibition of protein synthesis. nih.gov
This compound can cripple fungal cells by targeting the machinery responsible for protein production. Some of these proteins exert their effect by directly damaging fungal ribosomes, thereby inhibiting protein synthesis. researchgate.net This mode of action is observed in certain mycotoxins, which cause inhibition of protein synthesis and subsequent oxidative damage. mdpi.com The fungal protein synthesis pathway is a highly selective target. The compound aspirochlorine, for instance, selectively inhibits cell-free protein synthesis in Candida albicans but not in bacterial or mammalian systems. nih.gov In intact C. albicans cells, aspirochlorine specifically inhibits protein synthesis without significantly affecting the synthesis of other macromolecules like chitin or DNA. nih.gov Similarly, chemical-genetic interaction studies with chitosan (B1678972) have revealed that its primary mode of antifungal action is the disruption of protein synthesis. researchgate.net The entire pathway, from the biosynthesis of amino acids to the correct folding and activation of proteins, presents numerous targets for antifungal agents. nih.gov
A sophisticated mechanism of this compound involves targeting amino acid biosynthesis pathways that are essential for the fungus but absent in humans. This makes enzymes within these pathways highly attractive targets for developing selective antifungal therapies. nih.gov Key pathways targeted include those responsible for producing branched-chain amino acids (BCAAs) like l-leucine, l-valine, and l-isoleucine. nih.gov Fungi, unlike humans, can synthesize these essential amino acids de novo. nih.gov Disrupting the enzymes in these pathways can lead to amino acid starvation (auxotrophy) and a reduction in fungal virulence. researchgate.net
The biosynthetic pathways for amino acids in the aspartate family, which includes l-threonine (B559522) and the human-essential amino acid l-methionine (B1676389), are also crucial targets. nih.govresearchgate.net Enzymes within the l-methionine biosynthesis pathway, in particular, have been identified as a promising source of targets for new antifungal drugs. nih.govmdpi.com
| Research Finding | Fungal Species | Pathway/Enzyme Targeted | Reference |
| Inhibition of LeuC and LeuA enzymes leads to accumulation of 2-isopropylmalate and leucine (B10760876) auxotrophy. | Aspergillus fumigatus | Leucine Biosynthesis | researchgate.net |
| Enzymes in branched-chain amino acid pathways are potential antifungal targets. | General Fungi | BCAA Biosynthesis | nih.gov |
| Deletion of genes in the threonine and BCAA pathways reduces virulence. | Candida albicans | Threonine & BCAA Biosynthesis | researchgate.net |
| Aspartate semialdehyde dehydrogenase (Hom2p) is an effective antifungal target. | Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus | Aspartate Family Amino Acid Biosynthesis | nih.gov |
Perturbation of Fungal Cell Cycle Progression
Interfering with the fungal cell cycle is another effective mechanism of this compound. The inhibition of the cell cycle can lead to a halt in fungal proliferation. asm.orgasm.orgnih.gov Some antifungal peptides can be internalized by the fungal cell, where they interact with intracellular targets to impair processes like cell cycle progression. nih.govfrontiersin.org
A well-studied example is the plant defensin (B1577277) Psd1, which enters the cells of the fungus Neurospora crassa and localizes to the nucleus. frontiersin.org There, it is believed to interact with Cyclin F, a key protein involved in regulating the progression of the cell cycle, thereby impairing it. frontiersin.orgmdpi.com Other antifungal agents have been shown to induce cell cycle arrest at the G2/M checkpoint, which is often accompanied by hallmarks of apoptosis. jmb.or.kr The fungal cell cycle is controlled by a complex network of proteins, and those involved in critical transitions, such as the G1/S phase, represent potential targets. In Saccharomyces cerevisiae, the Mbp1 protein is part of a complex that regulates this transition, making it a point of vulnerability. asm.org
Cross-Talk with Fungal Stress Response Pathways (e.g., MAP Kinase Cascades, Calcineurin Signaling)
Fungi possess intricate stress response pathways to counteract hostile environments, including the presence of antifungal agents. This compound can induce these pathways, and the interplay between them is crucial to the protein's ultimate effect. When exposed to certain antifungal proteins, fungi experience cell wall stress, which activates the Cell Wall Integrity (CWI) signaling pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade. frontiersin.org The Slt2p MAPK, a key component of the CWI pathway, is important for tolerance to antifungal drugs. asm.org
There is significant and complex cross-talk between the CWI pathway and other stress response networks, such as the High-Osmolarity Glycerol (HOG) MAPK pathway and the calcineurin signaling pathway. nih.govnih.govasm.org This interplay allows the fungus to mount a coordinated defense. For example, the antifungal protein AfpB from Penicillium digitatum induces the activation of both the Hog1 and Slt2 MAPKs in that fungus. nih.gov
The calcineurin pathway, a calcium-dependent signaling cascade, is a critical regulator of fungal stress responses, virulence, and drug resistance. creative-biolabs.comnih.govoup.com Inhibition of calcineurin can render fungi more susceptible to other antifungal drugs. nih.govoup.com The molecular chaperone Hsp90, another key stress protein, stabilizes calcineurin, creating a functional link between these two major stress response circuits. plos.orgmdpi.com Therefore, the antifungal action is often a result of not just the direct impact of the protein, but also the complex web of stress responses it triggers within the fungal cell.
| Pathway | Key Protein(s) | Role in Stress Response | Cross-Talk | Reference |
| Cell Wall Integrity (CWI) | Slt2p/MpkA | Responds to cell wall damage from antifungal agents. | HOG pathway, Calcineurin Signaling, cAMP-PKA pathway | frontiersin.orgasm.orgnih.gov |
| High-Osmolarity Glycerol (HOG) | Hog1 | Responds to osmotic and other stresses. | CWI pathway | nih.govnih.gov |
| Calcineurin Signaling | Calcineurin, CrzA | Regulates cation homeostasis, drug resistance, and virulence. | CWI pathway, Hsp90 | nih.govoup.commdpi.com |
| Invasive Growth Pathway | Kss1/Fus3 | Involved in invasive growth and virulence. | HOG and CWI pathways | nih.gov |
Biosynthesis, Post Translational Processing, and Secretion of Antifungal Protein S
Genetic Organization and Gene Expression Regulation
The foundation of Antifungal Protein S production lies within its genetic blueprint and the complex mechanisms that govern its expression. Antifungal proteins are typically encoded by single genes, allowing for a rapid response to pathogenic threats. google.com The gene for this compound from barley (Hordeum vulgare) has been identified as a key element in the plant's defense arsenal (B13267). cpu-bioinfor.orgacademicjournals.org
Knowledge of the protein's primary amino acid sequence has enabled the development of DNA constructs that encode it. google.com This has facilitated the creation of transgenic plants with enhanced resistance to fungal pathogens, demonstrating that the gene can be expressed in different host organisms to confer protection. google.com
The regulation of this compound gene expression appears to be multifaceted and, in some cases, constitutive rather than induced by specific external stimuli. Research on some plant defensins indicates that their expression is not triggered by signaling molecules such as methyl jasmonate, ethylene, or salicylic (B10762653) acid, nor by infection with certain pathogens. cpu-bioinfor.org Instead, expression is often tissue-specific, being found in various parts of the plant like tubers, stems, and floral buds, but absent in others such as roots and young leaves. cpu-bioinfor.org However, other studies have categorized this compound as a biotic stress-responsive protein in wheat, suggesting its expression levels can be influenced by pathogen presence. academicjournals.orgtum.de This suggests a complex regulatory network that may vary between species or in response to different pathogens.
| Regulatory Factor | Observation | Source(s) |
| Gene Source | Identified in Hordeum vulgare (Barley). | cpu-bioinfor.orgacademicjournals.org |
| Genetic Engineering | DNA constructs used to create transgenic plants with fungal resistance. | google.com |
| Expression Inducers | Not induced by methyl jasmonate, ethylene, or salicylic acid in some plant defensins. | cpu-bioinfor.org |
| Tissue Specificity | Expressed in specific tissues like stems and buds, but not roots or young leaves. | cpu-bioinfor.org |
| Stress Response | Identified as a biotic stress-responsive protein in wheat. | academicjournals.orgtum.de |
Role of Prepro-Sequences in Antifungal Protein Maturation and Secretion
Like many secreted proteins, this compound is synthesized as an inactive precursor, or preprotein, which includes special signal sequences. google.comresearchgate.net These sequences, collectively known as the prepro-sequence, are crucial for guiding the protein through the cell's secretory pathway and ensuring its correct processing. google.comgoogle.com
The "pre" portion of the sequence is a signal peptide, typically located at the N-terminus of the newly synthesized protein. researchgate.netnih.gov This signal peptide directs the protein to the endoplasmic reticulum, the entry point of the secretory pathway. Once inside, the signal peptide is cleaved off. researchgate.net
The "pro" sequence, or propeptide, often plays a role in ensuring the correct folding of the mature protein and can prevent the protein from being active in an inappropriate location within the cell. The entire prepro-sequence is essential for the efficient secretion of the biologically active antifungal protein in its correctly processed form. google.com Studies involving the expression of antifungal proteins in yeast have utilized the prepro-sequences from yeast mating factors to successfully direct the secretion of correctly folded and active proteins. google.com This highlights the conserved and critical function of these sequences in the journey of an antifungal protein from its synthesis to its final, active form outside the cell. google.comresearchgate.netnih.gov
Insights into Post-Translational Modifications and Their Functional Relevance
Following translation, this compound undergoes several crucial chemical changes known as post-translational modifications (PTMs). These modifications are vital for the protein's final structure, stability, and antifungal function. thermofisher.com
The most significant PTM for this compound and related plant defensins is the formation of multiple disulfide bonds. cpu-bioinfor.orgresearchgate.net These proteins are rich in cysteine residues, which form covalent bonds with each other. researchgate.net this compound may contain several such bonds, which are essential for creating and stabilizing its compact, three-dimensional structure. cpu-bioinfor.orgpsu.edu This rigid structure is directly linked to its stability against heat, pH changes, and degradation by proteases, as well as its ability to effectively inhibit fungal growth. researchgate.net The specific pattern of these disulfide bonds is critical for maintaining the correct fold of the protein. researchgate.netpsu.edu
Other potential PTMs that can influence protein function include glycosylation—the attachment of sugar molecules. thermofisher.comnih.gov While not universally documented for all antifungal proteins, glycosylation can affect protein folding, stability, and activity. thermofisher.com Proteolytic cleavage is another key PTM, where precursor sequences (propeptides) are removed to yield the mature, active protein, as discussed in the previous section. google.comthermofisher.com The sum of these modifications ensures that this compound is properly equipped to perform its defensive role in the plant. nih.gov
| Modification | Description | Functional Relevance | Source(s) |
| Disulfide Bonds | Covalent links between cysteine residues. | Essential for creating a stable, compact 3D structure; confers resistance to heat and proteases; critical for antifungal activity. | cpu-bioinfor.orgresearchgate.netpsu.edu |
| Proteolytic Cleavage | Removal of prepro-sequences from the protein precursor. | Activates the protein and is required for proper maturation and secretion. | google.comthermofisher.com |
| Glycosylation | Covalent attachment of sugar moieties. | Can influence protein folding, conformation, stability, and activity. | thermofisher.comnih.gov |
Recombinant Production and Genetic Engineering of Antifungal Protein S
Development of Heterologous Expression Systems for Antifungal Proteins
Heterologous expression, the production of a protein in an organism that does not naturally produce it, is crucial for the large-scale manufacturing of antifungal proteins. The choice of expression system depends on factors such as protein characteristics, required yield, and post-translational modifications.
Filamentous fungi are attractive hosts for producing other fungal proteins due to their high secretion capacity and ability to perform correct post-translational modifications. mdpi.comnih.gov For instance, Penicillium chrysogenum has been successfully used as an expression system for various proteins, including other AFPs. nih.govfrontiersin.org An expression cassette based on P. chrysogenum, utilizing the strong paf promoter and terminator sequences, has proven effective for producing AFPs from Penicillium expansum, namely PeAfpB and PeAfpC, which were not detectable in their native host under laboratory conditions. frontiersin.org This system has achieved purification yields of up to 80 mg/l for small, cysteine-rich, cationic antifungal proteins. nih.gov The use of fungal hosts like Aspergillus oryzae and Aspergillus niger, which have a "Generally Regarded As Safe" (GRAS) status, is also well-established for producing heterologous proteins. mdpi.commdpi.comfrontiersin.org
Plants are emerging as safe, sustainable, and efficient biofactories for recombinant protein production. nih.gov A transient expression system using a vector derived from the Tobacco mosaic virus (TMV) has been developed for the rapid and high-yield production of AFPs in Nicotiana benthamiana. nih.govresearchgate.netnih.gov Using this viral vector, researchers have successfully produced the Aspergillus giganteus AFP and the Penicillium digitatum AfpB. nih.govresearchgate.net A key finding was that targeting these bioactive proteins to the apoplastic space (the space between the cell wall and the plasma membrane) of plant cells resulted in high protein yields. nih.govnih.gov Conversely, attempts to accumulate the AFPs in intracellular compartments led to toxic effects on the host plant and undetectable protein levels. nih.govresearchgate.netnih.gov The AFPs produced in this plant-based system were shown to be fully active against target pathogens. nih.gov
Microbial systems are widely used for recombinant protein production due to their rapid growth and well-established genetic tools. The yeast Pichia pastoris has been utilized as a host to express a novel antifungal protein from Bacillus subtilis strain Z-14. nih.gov The gene was inserted into the pPIC9k plasmid and transformed into P. pastoris GS115 cells. The resulting recombinant protein was purified and demonstrated significant, broad-spectrum antifungal activity against various fungi, including Fusarium oxysporum and Verticillium dahliae. nih.gov While bacteria like Escherichia coli are workhorses for recombinant protein production, challenges can arise in producing proteins with multiple disulfide bonds, which are common in AFPs, as the reducing environment of the bacterial cytoplasm inhibits their formation. nih.gov
Table 1: Examples of Heterologous Expression Systems for Antifungal Proteins
| Antifungal Protein | Original Source | Expression Host | Vector System | Key Findings |
|---|---|---|---|---|
| PeAfpB, PeAfpC | Penicillium expansum | Penicillium chrysogenum | P. chrysogenum-based cassette (paf promoter) | Successful production of AFPs not detected in the native host. frontiersin.org |
| Aspergillus giganteus AFP | Aspergillus giganteus | Nicotiana benthamiana | Tobacco mosaic virus (TMV)-based vector | High yields achieved by targeting the protein to the apoplastic space. nih.govresearchgate.net |
| AfpB | Penicillium digitatum | Nicotiana benthamiana | Tobacco mosaic virus (TMV)-based vector | Recombinant protein showed equivalent activity to the native fungal version. nih.gov |
| F2 Protein | Bacillus subtilis Z-14 | Pichia pastoris | pPIC9k plasmid | Recombinant protein showed broad-spectrum antifungal activity and high thermostability. nih.gov |
Strategies for Enhanced Yield, Stability, and Activity of Recombinant Antifungal Proteins
Optimizing the production of recombinant AFPs often requires a multi-pronged approach to maximize yield, ensure proper folding and stability, and retain high biological activity.
Expression Vector and Host Optimization: The choice of promoter is critical for achieving high-level expression. nih.gov Codon optimization of the gene to match the codon usage of the expression host can also significantly improve protein yield, as demonstrated in the expression of Aspergillus giganteus AFP in rice. nih.gov
Subcellular Targeting: As seen in plant bioreactors, directing the protein to a specific cellular compartment can be crucial. Targeting AFPs to the apoplastic space in N. benthamiana not only increased yield but also simplified downstream purification and avoided host cell toxicity. nih.govnih.gov Secretion into the culture medium in microbial systems also simplifies purification. nih.govmdpi.com
Process and Buffer Optimization: The conditions under which the host is cultured and the protein is purified and stored play a significant role in stability. nih.gov Optimizing buffer conditions, such as pH and the inclusion of additives like sugars (e.g., sucrose), reducing agents (e.g., DTT), and protease inhibitors, can prevent denaturation, oxidation, and proteolytic degradation. nih.govgenextgenomics.com Storing purified proteins at appropriate concentrations (typically 1-5 mg/mL) and avoiding repeated freeze-thaw cycles are also critical for maintaining activity. genextgenomics.com
Protein Engineering: An evolutionary strategy that compares the sequences and activities of related antifungal peptides (paralogs) can identify key amino acid residues for targeted mutagenesis. nih.gov This approach has been used to create mutants with remarkably enhanced antifungal activity. nih.gov
Engineering Transgenic Organisms for Intrinsic Antifungal Protein Expression
A powerful application of AFP genetics is the creation of transgenic organisms, particularly crop plants, that produce these proteins constitutively, thereby gaining intrinsic resistance to fungal pathogens. nih.gov This approach aims to reduce crop losses and the reliance on chemical fungicides. frontiersin.org
The genes encoding various antifungal proteins have been introduced into several crop plants to enhance their resistance to economically important fungal diseases. researchgate.netresearchgate.net
Rice: Transgenic rice plants expressing the AFP from Aspergillus giganteus have shown enhanced resistance to the rice blast fungus, Magnaporthe grisea. nih.gov To achieve this, the afp gene was fused with a signal sequence from a tobacco gene to ensure proper processing and was introduced into rice via Agrobacterium-mediated transformation. The resulting transgenic plants produced a biologically active AFP and exhibited varying levels of resistance to the pathogen. nih.gov
Maize: The Totivirus antifungal protein KP4 has been expressed in maize to combat the corn smut fungus, Ustilago maydis. nih.gov Transgenic maize plants expressed high levels of KP4 without any negative effects on plant development and showed robust, organ-independent resistance to the fungus in both stem and ear tissues. nih.gov
Tomato and Orange: In a proof-of-concept study, crude extracellular fluids from N. benthamiana leaves producing the Penicillium digitatum AfpB were shown to protect tomato plants from gray mold (Botrytis cinerea). nih.gov Similarly, the PeAfpA protein from P. expansum was demonstrated to protect tomato leaves against B. cinerea and oranges against P. digitatum. frontiersin.org
Table 2: Examples of Transgenic Plants Engineered with Antifungal Proteins
| Transgenic Plant | Antifungal Protein Gene Source | Target Pathogen | Method of Transformation | Outcome |
|---|---|---|---|---|
| Rice (Oryza sativa) | Aspergillus giganteus (AFP) | Magnaporthe grisea (Rice blast) | Agrobacterium-mediated | Enhanced resistance to rice blast at various levels. nih.gov |
| Maize (Zea mays) | Totivirus (KP4) | Ustilago maydis (Corn smut) | Not specified | High levels of KP4 expression and robust, organ-independent resistance. nih.gov |
| Pearl Millet (Pennisetum glaucum) | Aspergillus giganteus (Afp) | Not specified | Biolistic | Not specified in detail in the source. researchgate.net |
| Tobacco (Nicotiana tabacum) | Alfalfa peptide gene | Fusarium oxysporum, Alternaria alternata | Not specified | Increased resistance to fungal pathogens. frontiersin.org |
Methodologies for Stable Genetic Transformation and Expression Verification
The successful recombinant production of Antifungal protein S (AFP S) hinges on two critical stages: the stable integration of its corresponding gene into a host organism's genome and the subsequent verification of its expression. Various methodologies have been developed for the genetic transformation of different host systems, including fungi, plants, and bacteria. Following transformation, a multi-step verification process is essential to confirm the gene's presence, integration, and transcription, and ultimately the synthesis of the functional protein.
Stable Genetic Transformation Methodologies
Stable transformation, which involves the integration of the foreign gene into the host chromosome, is crucial for consistent and long-term production of AFP S. The choice of method often depends on the selected host organism. Common techniques include Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast-mediated transformation (PMT), and biolistic particle delivery.
Agrobacterium tumefaciens-mediated Transformation (ATMT) *
ATMT is a widely used and highly efficient method, particularly for transforming plants and various fungi. nih.govnih.gov This technique utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA, known as T-DNA, from its tumor-inducing (Ti) plasmid into the host genome. nih.gov For producing AFP S, the gene encoding the protein is cloned into a binary vector system within the T-DNA region. This construct is then introduced into Agrobacterium, which subsequently infects the host cells (e.g., plant leaf discs or fungal spores) and facilitates the integration of the AFP S gene into the host's DNA. nih.govresearchgate.net The selection of successful transformants is typically achieved by co-transforming a selectable marker gene that confers resistance to an antibiotic, such as hygromycin. nih.govresearchgate.net
Protoplast-Mediated Transformation (PMT)
PMT is a common technique for fungal transformation. nih.govuomustansiriyah.edu.iq It involves the enzymatic removal of the fungal cell wall to generate protoplasts. nih.govuomustansiriyah.edu.iq These protoplasts are then incubated with the foreign DNA (containing the AFP S gene and a selectable marker) in the presence of agents like polyethylene glycol (PEG) and Ca²⁺ ions. uomustansiriyah.edu.iq These agents alter the permeability of the cell membrane, facilitating the uptake of the DNA. The protoplasts are then regenerated on a selective medium, allowing only the successfully transformed cells to grow. uomustansiriyah.edu.iq
Biolistic Transformation
Biolistic transformation, or particle bombardment, is a physical method that can be applied to a wide range of organisms. This technique involves coating microscopic heavy metal particles (such as gold or tungsten) with the DNA construct carrying the AFP S gene. These DNA-coated microprojectiles are then propelled at high velocity into the target host cells or tissues, penetrating the cell walls and delivering the genetic material into the nucleus for integration. researchgate.net
The table below summarizes key aspects of these stable transformation methodologies.
| Methodology | Host Organism(s) | Mechanism | Common Selectable Markers |
| Agrobacterium-mediated Transformation (ATMT) | Plants, Fungi | Utilizes A. tumefaciens to transfer T-DNA containing the gene of interest into the host genome. nih.govnih.gov | Hygromycin resistance gene, Kanamycin resistance gene. nih.govresearchgate.net |
| Protoplast-Mediated Transformation (PMT) | Fungi, Plants | Enzymatic removal of the cell wall to create protoplasts, followed by PEG-induced DNA uptake. nih.govuomustansiriyah.edu.iq | Hygromycin resistance gene, Uracil prototrophy (pyrG). nih.govasm.org |
| Biolistic Transformation | Plants, Fungi | High-velocity delivery of DNA-coated microparticles into host cells. researchgate.net | Bar gene (herbicide resistance), Hygromycin resistance gene. researchgate.net |
Expression Verification
Following the transformation procedure, a rigorous verification process is required to confirm the successful integration and expression of the AFP S gene. This process typically involves molecular analysis at the DNA, RNA, and protein levels, as well as functional assays.
Molecular Confirmation of Gene Integration
The initial step is to confirm the presence of the transgene in the host genome.
Polymerase Chain Reaction (PCR): PCR analysis is performed on the genomic DNA extracted from potentially transformed host cells. Using primers specific to the AFP S gene, this technique amplifies the target sequence, providing a rapid confirmation of its presence. researchgate.net
Southern Blot Hybridization: To confirm the integration of the gene into the host chromosome and to determine the number of copies inserted, Southern blotting is employed. researchgate.net This involves digesting the host's genomic DNA, separating the fragments via gel electrophoresis, transferring them to a membrane, and probing with a labeled DNA sequence corresponding to the AFP S gene. researchgate.net
Verification of Gene Transcription and Protein Production
Once integration is confirmed, the next step is to verify that the gene is being transcribed into messenger RNA (mRNA) and translated into protein.
Western Blot Analysis: This is a key technique to detect the presence of the recombinant this compound. frontiersin.org Total protein is extracted from the transformed host, separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to AFP S. frontiersin.org This confirms the production and indicates the size of the recombinant protein.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used for the quantitative detection of the expressed protein, providing an estimate of the production yield.
Functional Activity Assays
The final and most critical step is to ensure that the recombinantly produced AFP S is biologically active.
In Vitro Antifungal Bioassay: The antifungal activity of the purified recombinant protein or crude extracts from the host is tested against target fungal pathogens. nih.govnih.gov This is often done using microtiter broth dilution assays or agar diffusion assays, where the inhibition of fungal growth is measured. nih.gov The activity of the recombinant protein is frequently compared to that of its native counterpart to ensure equivalent potency. nih.gov
The table below outlines the common methods used for expression verification.
| Verification Level | Technique | Purpose |
| DNA | PCR Analysis | Confirms the presence of the AFP S transgene in the host genome. researchgate.net |
| DNA | Southern Blot | Verifies the integration of the transgene into the host chromosome and determines the copy number. researchgate.net |
| Protein | Western Blot | Detects the presence and confirms the molecular weight of the expressed this compound. frontiersin.org |
| Protein | ELISA | Quantifies the amount of expressed protein. |
| Functional | Antifungal Bioassay | Measures the biological activity of the recombinant protein against target fungi. nih.govnih.gov |
Mechanisms of Fungal Resistance to Antifungal Protein S
Adaptive Responses and Counter-Mechanisms in Fungal Pathogens
Fungal pathogens are not passive targets; they can mount adaptive responses to the stress induced by antifungal proteins. While resistance to plant defensins like Antifungal protein S is thought to develop more slowly than to conventional single-target fungicides, fungi can still acquire tolerance through gradual adaptation. frontiersin.orgnih.gov This adaptive process often involves a fitness cost, meaning that in the absence of the antifungal protein, resistant strains may be outcompeted by their susceptible counterparts. frontiersin.org
One key adaptive response involves alterations in the fungal cell wall or plasma membrane, which can make the fungus less susceptible to the protein's disruptive effects. frontiersin.org For example, studies on the plant defensin (B1577277) NaD1 have shown that yeast strains with increased tolerance exhibit changes in their cell walls, rendering them more sensitive to agents that interfere with cell wall integrity, such as Calcofluor White. frontiersin.org This suggests a remodeling of the cell wall structure as a defense mechanism. Furthermore, fungi can modulate their stress response pathways, such as the osmotic stress response, to counteract the effects of these proteins. frontiersin.orgmdpi.com
The development of resistance is often a multi-step process, involving the accumulation of multiple mutations over time rather than a single "hotspot" mutation. frontiersin.org This gradual adaptation highlights the complex interplay between the fungus and the antifungal protein.
Role of Efflux Pumps in Antifungal Protein Evasion
A primary and widespread mechanism of antifungal resistance is the active removal of toxic compounds from the cell via efflux pumps. plos.orgbiomedpharmajournal.org Fungal genomes encode a large number of these transporters, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. plos.orgresearchgate.net These proteins function by expelling a wide range of substrates, including antifungal drugs, from the cytoplasm, thereby preventing them from reaching their intracellular targets and accumulating to toxic concentrations. plos.orgresearchgate.net
Overexpression of the genes encoding these efflux pumps is a common strategy for developing multidrug resistance (MDR) in fungal pathogens. researchgate.netasm.org For instance, in Candida albicans, the upregulation of ABC transporters like Cdr1 and Cdr2, and the MFS transporter Mdr1, is a well-documented cause of azole resistance. biomedpharmajournal.orgresearchgate.net While direct evidence for the efflux of this compound is not extensively documented, the broad substrate specificity of many of these pumps makes it a highly plausible mechanism of resistance. Given that plant defensins can be internalized by fungal cells, the ability to actively pump them out would be a significant advantage for the pathogen. nih.govnih.gov The expression of these efflux pumps can be induced by the presence of the antifungal compound itself, representing a direct adaptive response. plos.org
Table 1: Major Fungal Efflux Pump Families Implicated in Antifungal Resistance
| Pump Family | Energy Source | Key Examples in Fungi | Role in Resistance |
|---|---|---|---|
| ATP-binding cassette (ABC) | ATP hydrolysis | Cdr1, Cdr2 (Candida albicans) | Expel a broad range of antifungal drugs, contributing to multidrug resistance. plos.orgresearchgate.net |
| Major Facilitator Superfamily (MFS) | Proton gradient | Mdr1 (Candida albicans), Mfs1 (Zymoseptoria tritici) | Mediate the efflux of various antifungal compounds, leading to reduced susceptibility. plos.orgasm.org |
Target Site Modifications and Alterations in Fungal Cellular Pathways
Plant defensins, including this compound, often have multiple cellular targets, which makes the development of resistance through target site modification more challenging for the fungus compared to antifungals with a single target. frontiersin.orgnih.gov However, alterations in the components that these proteins interact with can lead to reduced efficacy. Many plant defensins exert their antifungal activity by interacting with specific lipids in the fungal cell membrane, such as sphingolipids (e.g., glucosylceramides) and phospholipids (B1166683) (e.g., phosphatidylinositol 4,5-bisphosphate). nih.govfrontiersin.orgicrisat.org
Fungi can develop resistance by modifying the composition or accessibility of these target lipids. For example, yeast mutants that are deficient in the biosynthesis of certain sphingolipids have been shown to be resistant to specific plant defensins. nih.gov The interaction of the defensin with these lipids is often a prerequisite for membrane permeabilization and cell death. frontiersin.org Therefore, a reduction in the abundance of these target lipids or a change in their structure can prevent the defensin from binding and executing its function. Additionally, changes in the ionic strength of the environment, particularly the presence of divalent cations like Ca2+, can reduce the antifungal activity of plant defensins, possibly by altering the target site on the fungal membrane and reducing the affinity of the defensin. nih.govcigb.edu.cu
Beyond direct target modification, fungi can alter cellular pathways to compensate for the stress induced by antifungal proteins. This can include changes in signaling cascades that regulate cell wall integrity, oxidative stress responses, and apoptosis. frontiersin.orgmdpi.com
Contribution of Biofilm Formation to Antifungal Protein Resistance
Biofilm formation is a critical virulence factor and a significant mechanism of antifungal resistance for many fungal pathogens. nih.govfrontiersin.org Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix (ECM). This matrix, composed of polysaccharides (like β-1,3-glucans), proteins, and extracellular DNA, acts as a physical barrier that can prevent antifungal agents from reaching the fungal cells within the biofilm. frontiersin.org
The ECM can sequester antifungal proteins, effectively reducing their concentration and protecting the embedded fungal cells. frontiersin.org This sequestration is a key reason why fungi in biofilms can exhibit significantly higher resistance to antifungal treatments compared to their free-living (planktonic) counterparts. Plant defensins have demonstrated anti-biofilm activity, being capable of both inhibiting biofilm formation and, in some cases, disrupting mature biofilms. nih.govfrontiersin.orgmdpi.com However, the protective nature of the biofilm still presents a formidable challenge. For instance, the plant defensin NaD1 was found to inhibit the formation of C. albicans biofilms, but its effectiveness was reduced in a nutrient-rich medium that promotes robust biofilm growth. mdpi.com
Table 2: Plant Defensins with Demonstrated Anti-Biofilm Activity
| Plant Defensin | Source | Target Fungi | Observed Anti-Biofilm Effect |
|---|---|---|---|
| NaD1 | Nicotiana alata | Candida albicans | Inhibits biofilm formation and enhances the antibiofilm activity of caspofungin. mdpi.com |
| Psd1 | Pisum sativum | Candida albicans | Disaggregates the polysaccharide matrix of the cell wall and permeabilizes the membrane. frontiersin.org |
| HsAFP1 (recombinant) | Heuchera sanguinea | Candida albicans | Prevents biofilm formation but does not destroy mature biofilms. nih.gov |
Genetic Plasticity and Evolutionary Adaptation in Fungal Populations
The ability of fungal populations to develop resistance to antifungal proteins is fundamentally linked to their genetic plasticity and capacity for evolutionary adaptation. Fungal genomes are dynamic and can undergo various changes that lead to new, resistant phenotypes. These changes can range from single nucleotide polymorphisms (SNPs) to larger chromosomal rearrangements.
The development of tolerance to the plant defensin NaD1 in Saccharomyces cerevisiae was shown to be the result of an accumulation of multiple SNPs in different genes, rather than a single mutation. frontiersin.org This indicates that resistance can be a polygenic trait, arising from the combined effects of mutations in several genes.
Furthermore, the plasticity of fungal genomes is enhanced by the presence of mobile genetic elements, such as transposons. In the wheat pathogen Zymoseptoria tritici, the insertion of repeated elements (remnants of retrotransposons) into the promoter region of the MFS1 efflux pump gene was found to cause its overexpression, leading to multidrug resistance. asm.org This highlights how the inherent plasticity of fungal genomes, driven by repeated elements, can provide the raw material for rapid evolution of resistance. This adaptive potential allows fungal populations to respond to the selective pressure exerted by antifungal compounds, including plant defensins like this compound.
Synergistic Interactions Involving Antifungal Protein S
Combinatorial Antifungal Effects with Other Antifungal Agents
The combination of antifungal proteins with other antimicrobial agents has been shown to result in synergistic or additive effects against a range of fungal pathogens. While specific studies on Antifungal Protein S are limited, research on other plant-derived antifungal proteins, including those from barley, provides significant insights into these combinatorial effects.
A study on barley proteins demonstrated that combinations of different antifungal proteins from the plant, such as protein S with chitinase (B1577495) C, and protein R with PR-4 proteins, lead to enhanced antimicrobial activity. apsnet.org This suggests an inherent synergistic potential among the plant's own defense proteins.
Research on other plant defensins has shown synergistic interactions with conventional antifungal drugs. For instance, the plant defensin (B1577277) HsAFP1 from Heuchera sanguinea exhibits synergy with both amphotericin B and caspofungin against Candida albicans. nih.govnih.gov Similarly, a defensin from the dahlia plant, DmAMP1, shows synergistic activity with caspofungin. mdpi.com The combination of the plant defensin NaD1 with the bovine pancreatic trypsin inhibitor (BPTI) also resulted in synergistic growth inhibition of C. albicans. nih.gov
The synergistic activity of thionins, another class of plant antifungal proteins, from wheat and barley is enhanced when combined with 2S albumins from radish and oilseed rape. nih.gov A defensin-like protein from barley endosperm, D-lp1 (previously known as gamma-hordothionin), has demonstrated inhibitory activity against several food-spoiling yeasts. mdpi.com While specific synergistic data for D-lp1 is not available, its activity against multiple fungi suggests its potential as a candidate for combination therapies. mdpi.com
These findings collectively indicate that combining plant-derived antifungal proteins with other antimicrobial compounds can significantly increase their efficacy.
Table 1: Examples of Synergistic Interactions with Plant Antifungal Proteins
| Antifungal Protein/Peptide | Combination Agent | Target Fungus | Observed Effect | Citation |
| Barley Protein S | Chitinase C | Not specified | Enhanced antimicrobial activity | apsnet.org |
| Barley Protein R | PR-4 Proteins | Not specified | Enhanced antimicrobial activity | apsnet.org |
| Plant Defensin NaD1 | Bovine Pancreatic Trypsin Inhibitor (BPTI) | Candida albicans | Synergistic | nih.gov |
| Plant Defensin HsAFP1 | Caspofungin | Candida albicans | Synergistic | nih.govnih.gov |
| Plant Defensin HsAFP1 | Amphotericin B | Candida albicans | Synergistic | nih.gov |
| Wheat/Barley Thionins | Radish/Oilseed Rape 2S Albumins | Filamentous fungi | Synergistic | nih.gov |
| Capsicum Thionin CaThi | Fluconazole (B54011) | Candida species | Synergistic | nih.gov |
Elucidation of Synergistic Mechanisms at the Molecular Level
The molecular basis for the synergistic effects observed between antifungal proteins and other agents is multifaceted and often involves complementary mechanisms of action that target different cellular structures or pathways in the fungal cell.
One prevalent hypothesis is that some antifungal proteins increase the permeability of the fungal plasma membrane, thereby facilitating the entry of other antifungal drugs to their intracellular targets. nih.gov For example, the synergistic interaction between the capsicum thionin, CaThi, and fluconazole is proposed to occur because CaThi alters the fungal plasma membrane, enhancing the uptake of fluconazole. nih.gov Similarly, the synergistic effect of wheat and barley thionins with 2S albumins is attributed to the enhanced permeabilization of the hyphal plasmalemma. nih.gov
Another mechanism involves the targeting of different components of the fungal cell wall. Echinocandins, like caspofungin, inhibit the synthesis of β-1,3-glucan, a key component of the fungal cell wall. This disruption of the cell wall may allow plant defensins easier access to their targets on the plasma membrane. mdpi.com Furthermore, caspofungin has been shown to increase the levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in the fungal membrane, which could facilitate the internalization of plant defensins that depend on this phospholipid for entry. mdpi.com
The interaction of plant defensins with specific lipids in the fungal membrane, such as glucosylceramides (GlcCer), is another critical aspect of their mechanism. pnas.org By binding to these lipids, defensins can disrupt membrane integrity and trigger downstream toxic effects, including the production of reactive oxygen species (ROS). pnas.orgnih.gov When combined with a drug that targets a different pathway, such as ergosterol (B1671047) synthesis (the target of azoles), the result can be a potent synergistic effect.
The mechanism of action for many antifungal proteins involves multiple targets within the fungal cell, including the disruption of the plasma membrane, binding to intracellular components, induction of ROS, and inhibition of cell division. apsnet.org This multi-target action is a valuable attribute for reducing the likelihood of resistance development. pnas.org
Research on Multi-Targeting Approaches for Enhanced Fungal Control
The inherent ability of many antifungal proteins to act on multiple cellular targets makes them ideal components of multi-targeting strategies for more robust and sustainable fungal control. nih.govbiorxiv.org This approach is a cornerstone of efforts to combat the rise of antifungal drug resistance.
Research into plant defensins has highlighted their potential in multi-target approaches. For instance, the plant defensin MtDef4 from Medicago truncatula exhibits a multi-pronged attack on Fusarium graminearum that includes plasma membrane permeabilization, binding to phosphatidic acid, and entering the cell to interact with intracellular targets. nih.govbiorxiv.org Peptides derived from the functionally active region of MtDef4 have also been shown to have multiple modes of action, including plasma membrane disruption and binding to phosphoinositides. biorxiv.org
The development of bio-inspired fungicides based on these multi-target peptides is an active area of research. nih.govbiorxiv.org The strategy involves designing peptides that retain the multifaceted mechanism of the parent defensin, offering a durable and effective means of fungal control. biorxiv.org The use of such multi-site fungicides is considered a promising alternative to single-site chemical fungicides, which are more prone to the rapid evolution of fungal resistance. biorxiv.org
Furthermore, the combination of different antifungal proteins, as seen in barley, represents a natural multi-targeting system. apsnet.org The synergistic activity of these protein combinations suggests that a bio-control strategy utilizing multiple antifungal proteins could be highly effective. The genetic engineering of crops to express multiple antifungal proteins is a tangible application of this research, aiming to create plants with enhanced, broad-spectrum, and durable resistance to fungal pathogens. nih.gov
Advanced Methodologies and Future Research Trajectories for Antifungal Protein S
Application of Omics Technologies (Proteomics, Transcriptomics) in Antifungal Protein Research
Omics technologies are fundamental in elucidating the complex modes of action of antifungal proteins. By providing a system-wide view of cellular responses, they offer insights that are not achievable through traditional targeted assays. nih.gov
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, revealing how gene expression changes in a fungus upon exposure to an antifungal protein.
Case Study: PeAfpA on Saccharomyces cerevisiae : A study on the effects of PeAfpA from Penicillium expansum on the model yeast S. cerevisiae involved characterizing transcriptomic changes at different protein concentrations. nih.gov This allowed for the identification of numerous upregulated and downregulated genes, which were then grouped by function to understand the yeast's response mechanism. nih.gov
Case Study: AfpB on Penicillium digitatum : Transcriptomic analysis of P. digitatum treated with its own antifungal protein, AfpB, revealed a multifaceted role for the protein. nih.govasm.org The study showed that AfpB represses toxin-encoding genes and may be linked to apoptotic processes. nih.govasm.org It also identified that the acetoin (B143602) biosynthetic pathway contributes to AfpB's inhibitory activity. nih.govasm.org
Meta-Analysis of AnAFP : A transcriptome meta-analysis of Aspergillus niger covering 155 different cultivation conditions was used to predict novel biological roles for the antifungal protein AnAFP. plos.org This large-scale analysis suggested functions beyond antifungal activity, including roles in slow growth, asexual development, and nutrient recycling, possibly through interaction with the autophagic machinery. plos.org
Proteomics: This field involves the large-scale study of proteins, their structures, and functions. Proteomic studies have been crucial in understanding the cellular changes induced by AFPs. nih.govtandfonline.com
Case Study: PgAFP on Aspergillus flavus and P. expansum : Proteomic analyses revealed that the Penicillium chrysogenum antifungal protein PgAFP caused significant metabolic changes in A. flavus. nih.gov These changes included reduced energy metabolism, alterations to cell wall integrity, and an increased stress response. nih.gov In P. expansum, PgAFP affected proteins involved in mycotoxin biosynthesis, pathogenicity, and oxidative stress. nih.gov
General Applications : Gel-free proteomics is now a critical tool for characterizing the effects of antifungal agents. tandfonline.com It helps identify key mediators of resistance and elucidates the mechanisms of action for both new and established antifungal compounds. tandfonline.com Mass spectrometry-based proteomics, in particular, allows for the high-resolution identification and quantification of proteins, providing insights into the host-pathogen interface, virulence factor production, and drivers of antifungal resistance. rsc.org
These omics approaches provide a rich dataset for understanding how Antifungal protein S might interact with and inhibit fungal pathogens, revealing its specific targets and the resistance mechanisms that fungi might employ. researchgate.net
High-Throughput Screening and Genetic Approaches for Identifying Novel Antifungal Protein Targets and Regulators
Identifying the molecular targets of antifungal proteins and the fungal components that regulate sensitivity is crucial for their development. High-throughput screening (HTS) and genetic methods are powerful tools for this purpose.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds or genetic mutants to identify those with a desired effect.
Screening for Antifungal Compounds : HTS assays are being developed to find new antifungal molecules. mdpi.com For instance, a dual-readout HTS assay using Aspergillus fumigatus was designed to identify compounds that either inhibit conidial germination or induce hyphal lysis. asm.org Another HTS strategy was developed to find small molecules that target fungal zinc homeostasis, a critical pathway for pathogen growth. nih.govplos.org
Identifying Targets : HTS can be adapted to find targets for antifungal proteins. For example, screening a library of fungal mutants for altered sensitivity to an AFP can pinpoint genes and pathways essential for the protein's mode of action. asm.org A screen of a Candida albicans transcription factor mutant collection identified new regulators of the response to various antifungal agents. asm.org
Genetic Approaches: Manipulating fungal genes provides direct evidence for their role in the antifungal response.
Mutant Libraries : Collections of mutants, such as the genomic deletion collection for S. cerevisiae, are invaluable resources. nih.gov Screening this library for mutants with altered sensitivity to the antifungal protein PeAfpA helped to validate targets and defense mechanisms identified through transcriptomics. nih.gov
Identifying Regulators : Genetic and genomic approaches have successfully identified key transcriptional regulators of drug resistance. In C. albicans, genome-wide transcription profiling led to the discovery of Mrr1, a regulator of the multidrug efflux pump MDR1. oup.com Similarly, a large-scale screen identified Rca1 as a regulator involved in hyphal formation and antifungal resistance. asm.org Overexpression screening of more than a thousand C. albicans genes identified Csa6 as a critical regulator of genome stability, presenting a potential new antifungal target. pasteur.fr
Chemical Genomics : Combining chemical treatments with genomic techniques in model organisms like S. cerevisiae helps to identify the mechanism of action of antifungal compounds. researchgate.netnih.gov This approach can identify the specific genes that, when mutated, confer resistance to a compound, thereby revealing the compound's likely target. nih.gov
These methodologies are essential for mapping the interaction network of this compound within the fungal cell, identifying its direct targets, and understanding the genetic factors that mediate its efficacy.
Advanced Structural Biology Techniques for Detailed Mechanism Elucidation
Understanding the three-dimensional structure of this compound is paramount to deciphering its mechanism of action and for rational protein engineering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of small to medium-sized proteins in solution, mimicking their natural environment.
AFP from Aspergillus giganteus : The solution structure of the 51-residue antifungal protein from A. giganteus was determined using NMR. rcsb.org The structure revealed a compact, highly twisted beta-barrel fold stabilized by four internal disulfide bridges. rcsb.org This structural information suggested that a surface-exposed cationic site adjacent to a hydrophobic stretch could be a potential binding site for phospholipids (B1166683) in the fungal membrane, providing a basis for its biological function. rcsb.org
PAFB from Penicillium chrysogenum : NMR-based analysis of the recombinant protein PAFB showed a compact β-folded structure with five β-strands connected by four flexible loops. rcsb.org
X-ray Crystallography: This technique provides high-resolution atomic structures of molecules that can be crystallized. While crystallization can be a bottleneck for small proteins, it has been successfully applied to some AFPs. mdpi.com
Bubble Protein (BP) : The X-ray structure of the "bubble protein" from P. brevicompactum was determined, revealing a globular, all-β secondary structure with a novel fold. mdpi.com
These structural biology techniques provide a detailed atomic blueprint of antifungal proteins. This information is critical for understanding how this compound recognizes its fungal target, how it exerts its inhibitory effect, and how it can be modified to improve its properties.
Computational Design and Predictive Modeling for Antifungal Protein Engineering
Computational approaches are revolutionizing the discovery and design of new and improved antifungal proteins.
Predictive Modeling: Machine learning and deep learning models can predict the antifungal activity of peptides and proteins from their amino acid sequences alone.
Feature-Based Prediction : Researchers have developed models like AFP-MFL (Antifungal Peptide - Multi-view Feature Learning) that use comprehensive features, including information from pre-trained protein language models and physicochemical properties, to accurately identify AFPs. mdpi.comoup.com
Deep Learning Architectures : The Deep-AFPpred model uses transfer learning combined with a 1DCNN-BiLSTM (Convolutional Neural Network - Bidirectional Long Short-Term Memory) architecture to identify novel AFPs within larger protein sequences. oup.com Such models can screen entire proteomes to find new antifungal candidates for experimental validation. oup.com
Transfer Learning : The use of pre-trained protein models as feature extractors has proven effective for developing predictive models for antifungal peptide activity, achieving performance comparable to state-of-the-art methods. mdpi.com
Computational Design and Engineering: Predictive models and structural information guide the engineering of this compound to enhance its properties.
Rational Design : By understanding the structure-function relationship, researchers can computationally design modifications to an AFP. This could involve altering amino acids to increase its positive charge, enhance its interaction with the fungal membrane, or improve its stability.
Dual-Target Strategies : Computational and molecular modeling can aid in designing compounds that mimic the properties of host defense peptides to target multiple fungal components simultaneously, such as the membrane and DNA. the-innovation.org This approach aims to create more effective antifungals and reduce the likelihood of resistance. the-innovation.org
PPI Network Prediction : Machine learning methods are also used to predict protein-protein interaction (PPI) networks, which can help identify novel proteins involved in fungal processes like secretion, potentially uncovering new targets for antifungal intervention. plos.org
These computational tools accelerate the discovery-design-test cycle, enabling the rapid development of engineered versions of this compound with superior antifungal activity and therapeutic potential.
Exploration of Novel Antifungal Protein Sources and Uncharacterized Families
The search for new antifungal agents continually requires the exploration of new biological sources and the functional annotation of unknown proteins.
Novel Sources: Nature provides a vast and largely untapped reservoir of antifungal molecules.
Plants : An extensive screening of over 680 plant species identified 12 promising candidates containing unique antifungal proteins. europa.eu Seed extracts, in particular, were found to be a rich source. europa.eu For example, a novel AFP was isolated from the seeds of Sesbania virgata. scielo.br
Bacteria : Bacillus species are well-known for producing a multitude of antifungal compounds, including lipopeptides and enzymes like chitinases. mdpi.com Streptomyces species are another bacterial source, producing peptidyl nucleoside antibiotics like nikkomycins and polyoxins that inhibit chitin (B13524) synthase, a key fungal enzyme. mdpi.com
Fungi : Filamentous fungi themselves are a rich source of specific antifungal proteins, often with potent activity against other fungi. frontiersin.org The discovery of these proteins, such as those from the order Eurotiales, continues to provide new candidates for development. frontiersin.org
Uncharacterized Protein Families (UPFs): Genomes of many organisms contain genes encoding proteins whose functions remain unknown. These UPFs represent a frontier for discovering novel proteins with valuable activities.
From UPF to GDT1 Family : The Uncharacterized Protein Family 0016 (UPF0016) was found to contain membrane proteins conserved across eukaryotes, bacteria, and archaea. nih.gov Through characterization of members from various organisms, the family was identified as cation transporters and renamed the Gdt1 family. nih.gov This demonstrates a pathway from an unknown family to a functionally annotated one, which could reveal new antifungal targets or proteins.
Computational Mining : Automated computational pipelines like HitList are being used to mine genomic data to identify novel antifungal targets. biorxiv.org One such study identified eight proteins not previously considered as antifungal targets. biorxiv.org Similarly, data mining of fungal genomes has revealed abundant uncharacterized transporter proteins that could be involved in drug resistance or virulence. mdpi.com
Predicting Toxin-Like Families : Computational structure prediction of uncharacterized secreted proteins from the fungus Beauveria bassiana has been used to identify novel families of proteins that resemble known toxins, suggesting new mechanisms for biological control. researchgate.net
Exploring these novel sources and uncharacterized protein families is essential for expanding the arsenal (B13267) of antifungal proteins, potentially leading to the discovery of molecules like this compound with unique mechanisms of action.
Overcoming Research Challenges and Addressing Future Prospects in Antifungal Protein Development
Despite their promise, the translation of antifungal proteins from laboratory discovery to clinical or agricultural application faces several hurdles.
Research Challenges:
Toxicity and Specificity : A primary challenge in developing any antifungal is ensuring it is harmful to the fungus but not the host (e.g., human or plant). frontiersin.org Because fungi are eukaryotes, their cells share similarities with host cells, making selective targeting difficult. frontiersin.org
Stability and Delivery : Proteins can be unstable and have a short half-life in a biological environment. mdpi.com They can also have low bioavailability, making effective delivery to the site of infection a significant challenge. mdpi.com Nanoparticle-based delivery systems are being explored to overcome some of these issues. nih.gov
Resistance : Just as with chemical fungicides, fungi can develop resistance to antifungal proteins. frontiersin.org Understanding the mechanisms of resistance is crucial for maintaining long-term efficacy.
Cost and Scalability : Producing large quantities of pure, functional protein can be expensive, which may limit the widespread application of AFP-based therapies. frontiersin.org
Future Prospects:
Combination Therapies : Antifungal proteins could be used in combination with existing antifungal drugs. This could create synergistic effects, lower the required dose of toxic drugs, and combat resistance. bohrium.com
Agricultural Applications : AFPs have significant potential as biofungicides to protect crops from phytopathogenic fungi, reducing reliance on chemical pesticides. europa.eu
Medical Applications : With further development, engineered AFPs could become a new class of drugs to treat invasive fungal infections that are resistant to current therapies. frontiersin.org
Novel Applications : The application of antifungal proteins is being explored in unconventional fields, such as the preservation of cultural heritage. frontiersin.org Using AFPs to protect historical artifacts from fungal biodeterioration offers a non-toxic, sustainable alternative to chemical fungicides. frontiersin.org
Overcoming the existing challenges through continued research in protein engineering, formulation, and delivery will be key to unlocking the full therapeutic and commercial potential of this compound and related molecules, addressing the urgent global need for new antifungal strategies. researchgate.net
Q & A
Q. How are minimal inhibitory concentration (MIC) values determined for antifungal proteins like S, and what methodological standards ensure reproducibility?
MIC values are measured using broth microdilution assays standardized by organizations like the Clinical & Laboratory Standards Institute (CLSI). Key steps include:
- Using RPMI-1640 media adjusted to pH 7.0 with MOPS buffer for fungal pathogens like Candida albicans and Cryptococcus neoformans .
- Inoculum standardization (1–5 × 10³ CFU/mL) and 48-hour incubation at 35°C .
- Validating results with quality control strains (e.g., C. krusei ATCC 6258) .
- Data interpretation using CLSI breakpoints (e.g., fluconazole MIC ≤8 µg/mL = susceptible) . Evidence from high-throughput screening platforms, such as those in , shows MIC reproducibility across Candida species with >99% probability thresholds .
Q. What computational methods are used to design antifungal peptides with enhanced activity?
Rational design employs:
- QSAR models : Predictive algorithms trained on datasets of peptide sequences and MIC values to optimize hydrophobicity, charge, and amphipathicity .
- Sequence augmentation : Adding residues to N-/C-termini (e.g., extending "HIHIRHMWLLR" to "HIHIRHMWLLRR") improves MIC values by 20–30% against C. krusei .
- Machine learning : Platforms like Antifungipept integrate physicochemical descriptors (e.g., AFI index) and antifungal probability scores (e.g., 95.2% accuracy) .
Q. Which fungal-specific metabolic pathways are prioritized for antifungal protein targeting?
Targets are selected based on:
- Absence in humans (e.g., ergosterol biosynthesis, chitin synthase) .
- Essentiality confirmed via gene knockout studies (e.g., ERG11 in azole resistance) .
- Structural vulnerability (e.g., cysteine-rich regions in cell wall proteins) . Transcriptomic analysis of Epichloë festucae identified Efe-AfpA, a small cysteine-rich protein targeting fungal membranes, as a key mediator of disease resistance in grasses .
Advanced Research Questions
Q. How can contradictory MIC data across studies be resolved when evaluating antifungal protein efficacy?
Discrepancies arise from:
- Methodological variability : Differences in media (e.g., Sabouraud dextrose vs. RPMI-1640) or incubation times .
- Strain heterogeneity : MICs for C. albicans range from 2–32 µg/mL due to azole resistance mechanisms . Mitigation strategies:
- Meta-analysis using standardized datasets (e.g., ’s screening_data) .
- Cross-validation with in vivo models (e.g., Galleria mellonella infection assays) .
Q. What experimental approaches integrate multi-omics data to elucidate antifungal protein mechanisms?
Advanced workflows include:
- Comparative transcriptomics : Identifying upregulated fungal stress genes (e.g., SOD2, CAT1) post-exposure to antifungal proteins .
- Metabolomic profiling : Detecting TCA cycle intermediates (e.g., citrate, succinate) to assess metabolic disruption .
- Structural proteomics : Using ECD spectroscopy and RP-HPLC to correlate α-helical content (e.g., 40–60% in NFAP2) with membrane permeabilization .
Q. How do structural polymorphisms in antifungal proteins affect functional consistency?
Variants like Efe-AfpA (6.3 kDa) and NFAP2 (6.5 kDa) exhibit:
- Sequence divergence : Efe-AfpA lacks the C-terminal β-hairpin critical in PAF (Penicillium chrysogenum), reducing activity against Aspergillus by 50% .
- Thermal stability : NFAP2 retains 80% activity after 1 hour at 60°C due to disulfide bonds (Cys4–Cys22, Cys10–Cys18) .
- Species specificity : Efe-AfpA is effective against Fusarium but inactive in E. coenophiala due to low expression levels .
Methodological Challenges
Q. What strategies improve heterologous expression of antifungal proteins in microbial systems?
Optimization includes:
- Promoter engineering : Inducible AOX1 in Pichia pastoris increases yield 5-fold .
- Fusion tags : Thioredoxin tags enhance solubility of cysteine-rich proteins (e.g., NFAP2) .
- Nutrient modulation : Fructose supplementation (10 mmol/L) boosts Penicillium citrinum biomass by 2.5× and antifungal activity via TCA cycle upregulation .
Q. How can high-throughput screening discriminate between antifungal proteins and ubiquitous enzymes (e.g., chitinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
